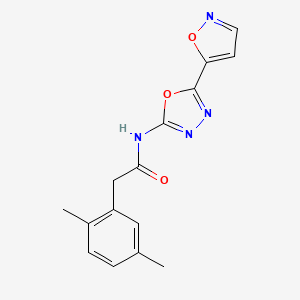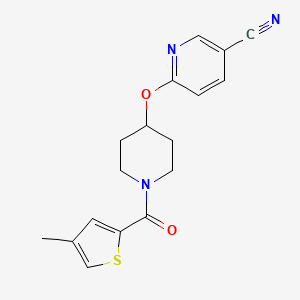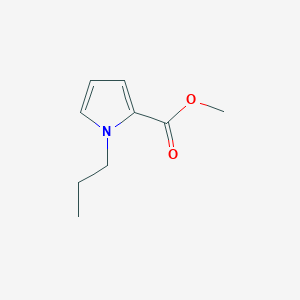![molecular formula C23H29N5O3 B2511510 8-(4-Methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion CAS No. 887865-50-1](/img/structure/B2511510.png)
8-(4-Methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
BenchChem offers high-quality 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „8-(4-Methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion“:
Pharmakologische Forschung
Diese Verbindung wird oft wegen ihrer potenziellen pharmakologischen Wirkungen untersucht. Forscher untersuchen ihre Wechselwirkungen mit verschiedenen biologischen Zielen, wie z. B. Enzymen und Rezeptoren, um ihr therapeutisches Potenzial zu verstehen. Zum Beispiel könnte sie auf ihre Fähigkeit untersucht werden, bestimmte Pfade zu modulieren, die an Krankheiten wie Krebs oder neurologischen Erkrankungen beteiligt sind .
Arzneimittelentwicklung
Im Bereich der Arzneimittelentwicklung dient diese Verbindung als Leitmolekül für die Synthese neuer Medikamente. Ihre einzigartige Struktur ermöglicht Modifikationen, die ihre Wirksamkeit verbessern, Nebenwirkungen reduzieren oder ihre pharmakokinetischen Eigenschaften verbessern können. Forscher konzentrieren sich darauf, ihre chemische Struktur zu optimieren, um wirksamere Therapeutika zu entwickeln .
Chemische Biologie
Chemische Biologen verwenden diese Verbindung, um biologische Prozesse auf molekularer Ebene zu untersuchen. Indem sie sie mit fluoreszierenden Markern oder anderen Sonden markieren, können sie ihre Wechselwirkungen in Zellen und Geweben verfolgen. Dies hilft zu verstehen, wie sie die Zellfunktionen beeinflusst und trägt zur Entwicklung neuer diagnostischer Werkzeuge bei .
Synthetische Chemie
Diese Verbindung ist in der synthetischen Chemie wertvoll für die Entwicklung neuer Synthesemethoden. Ihre komplexe Struktur stellt eine herausfordernde Zielscheibe für Chemiker dar, was zur Entdeckung neuer Reaktionen und Katalysatoren führt. Diese Fortschritte können dann auf die Synthese anderer wichtiger Moleküle in der Pharmazie und Materialwissenschaft angewendet werden .
Materialwissenschaft
Forscher der Materialwissenschaft untersuchen den Einsatz dieser Verbindung bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften. Ihre Einarbeitung in Polymere oder andere Materialien kann wünschenswerte Eigenschaften wie verbesserte Stabilität, Leitfähigkeit oder Biokompatibilität verleihen. Diese Materialien haben potenzielle Anwendungen in der Elektronik, in medizinischen Geräten und mehr .
Biochemische Assays
Diese Verbindung wird in biochemischen Assays verwendet, um die Enzymaktivität, Proteinwechselwirkungen und andere biochemische Prozesse zu untersuchen. Ihre spezifischen Bindungseigenschaften machen sie zu einem nützlichen Werkzeug, um die Mechanismen verschiedener biologischer Reaktionen zu untersuchen. Diese Assays sind entscheidend für die Entdeckung von Medikamenten und das Verständnis von Krankheitsmechanismen .
Toxikologische Studien
Toxikologen untersuchen diese Verbindung, um ihre Sicherheit und potenzielle toxische Wirkungen zu beurteilen. Indem sie ihre Auswirkungen auf verschiedene biologische Systeme bewerten, können sie sichere Dosierungsniveaus ermitteln und alle Nebenwirkungen identifizieren. Diese Informationen sind unerlässlich für die Entwicklung sicherer und wirksamer Arzneimittel .
Umweltchemie
In der Umweltchemie wird diese Verbindung auf ihr Verhalten und ihr Schicksal in der Umwelt untersucht. Forscher untersuchen ihre Abbauwege, das Potenzial für Bioakkumulation und die Auswirkungen auf Ökosysteme. Dieses Wissen hilft, die mit ihrem Einsatz verbundenen Umweltrisiken zu beurteilen und Strategien für ihre sichere Entsorgung zu entwickeln .
Eigenschaften
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-6-7-8-13-26-21(29)19-20(25(4)23(26)30)24-22-27(15(2)16(3)28(19)22)14-17-9-11-18(31-5)12-10-17/h9-12H,6-8,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTVMJASKCXAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3CC4=CC=C(C=C4)OC)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Oxabicyclo[3.2.1]octan-5-yl)methanamine](/img/structure/B2511431.png)

![methyl 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B2511434.png)

![2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[(oxan-4-yl)methyl]acetamide](/img/structure/B2511439.png)

![N-(4-chloro-2-methylphenyl)-2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B2511444.png)


![6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2511447.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethane-1-sulfonamide](/img/structure/B2511449.png)
